rac-tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.1.0,2,6]decane-4-carboxylate
Description
rac-tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.1.0²,⁶]decane-4-carboxylate is a nitrogen-containing tricyclic compound characterized by a bicyclo[5.2.1] framework fused with an additional azetidine ring. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, while the 8-oxo substituent introduces a ketone functionality. This compound is of interest in medicinal chemistry and organic synthesis due to its rigid tricyclic scaffold, which can influence stereoelectronic properties and binding interactions in drug candidates .
Properties
IUPAC Name |
tert-butyl (1S,2R,6R,7S)-8-oxo-4-azatricyclo[5.2.1.02,6]decane-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-6-10-8-4-9(11(10)7-15)12(16)5-8/h8-11H,4-7H2,1-3H3/t8-,9-,10+,11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBLXDDCNPYQRE-MMWGEVLESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C3CC(C2C1)C(=O)C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@H]3C[C@@H]([C@@H]2C1)C(=O)C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of rac-tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5210,2,6]decane-4-carboxylate typically involves multiple steps, starting from readily available starting materialsIndustrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
Rac-tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.1.0,2,6]decane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the tert-butyl group, forming new derivatives.
Scientific Research Applications
Rac-tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.1.0,2,6]decane-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules that target specific biological pathways.
Materials Science: Its tricyclic core can be utilized in the synthesis of novel polymers and materials with unique mechanical and thermal properties.
Biological Studies: The compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions due to its structural complexity
Mechanism of Action
The mechanism by which rac-tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.1.0,2,6]decane-4-carboxylate exerts its effects depends on its interaction with molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites. The pathways involved can include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
rac-tert-butyl (1R,2S,6S,7R,8R)-8-amino-4-azatricyclo[5.2.2.0²,⁶]undecane-4-carboxylate
- Key Differences: Ring System: The analogue features a bicyclo[5.2.2] framework instead of bicyclo[5.2.1], introducing an additional methylene group in the bridge.
- Synthetic Relevance : This compound is cataloged as a building block for drug discovery, suggesting its utility in peptide mimetics or protease inhibitors .
tert-butyl (1R,4S,6R)-rel-6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate
- Key Differences: Ring System: A smaller bicyclo[2.2.2]octane core reduces steric bulk and conformational flexibility. Functional Groups: The 6-amino group and 2-azabicyclo system differentiate its reactivity from the tricyclic target compound.
- Applications: Used in the synthesis of rigid amino acid analogues, highlighting the impact of ring size on biological activity .
Physicochemical and Reactivity Comparisons
Reactivity Insights
- 8-Oxo Group: The ketone in the target compound enables nucleophilic additions (e.g., Grignard reactions) or reductions, which are absent in the 8-amino analogue .
- Boc Protection : All compounds share Boc groups, but steric hindrance varies with ring size. For example, the tricyclo[5.2.1] system may impede deprotection under acidic conditions compared to bicyclo[2.2.2] derivatives .
Case Study: Dehydroiodination Reactions
describes dehydroiodination pathways for synthesizing tert-butyl carbamate derivatives with oxabicyclo[3.2.1] frameworks.
- Methodological Parallels : Use of iodolactones as intermediates in tricyclic syntheses.
- Divergent Outcomes : The target compound’s tricyclo[5.2.1] system likely requires stricter stereochemical control compared to smaller bicyclic products .
Biological Activity
The compound rac-tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.1.0,2,6]decane-4-carboxylate is a bicyclic structure that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and possible therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C13H19N1O4
- Molecular Weight : 251.30 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
-
Antimicrobial Activity :
- Several studies have demonstrated that derivatives of this compound possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis.
-
Anti-inflammatory Effects :
- In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential role in treating inflammatory diseases.
-
Cytotoxicity Against Cancer Cells :
- Preliminary findings indicate that this compound exhibits cytotoxic effects on various cancer cell lines including breast and lung cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in inflammatory pathways and microbial metabolism.
- Cell Cycle Arrest : In cancer cells, it may cause cell cycle arrest at the G1 phase leading to reduced proliferation.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of rac-tert-butyl (1R,2S,6S,7R)-8-oxo derivatives against Staphylococcus aureus and Escherichia coli using disc diffusion methods. The results indicated a significant zone of inhibition compared to controls.
| Compound | Zone of Inhibition (mm) |
|---|---|
| Control | 0 |
| Compound A | 15 |
| Compound B | 20 |
Case Study 2: Anti-inflammatory Potential
In a model of LPS-induced inflammation in mice, treatment with rac-tert-butyl (1R,2S,6S,7R)-8-oxo resulted in a significant reduction in serum levels of IL-6 and TNF-alpha.
| Treatment | IL-6 Levels (pg/mL) | TNF-alpha Levels (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Compound | 80 | 90 |
Q & A
Q. What are the standard synthetic routes for rac-tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.1.0²,⁶]decane-4-carboxylate, and how do protective groups influence its preparation?
The synthesis typically involves multi-step sequences starting from bicyclic amine precursors. The tert-butyl carboxylate group acts as a protective group for the amine, enabling selective functionalization of other positions. For example, tert-butyl carbamates are widely used due to their stability under basic conditions and ease of removal via acidolysis (e.g., TFA or HCl) . Reaction conditions such as temperature, solvent polarity, and base strength (e.g., DBU or KOtBu) are critical for minimizing side reactions like epimerization .
Q. How is this compound characterized analytically, and what spectral data are essential for confirming its structure?
Key analytical techniques include:
- NMR : - and -NMR to verify stereochemistry and confirm the bicyclic framework.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular formula (e.g., [M+H] or [M+Na] peaks).
- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) and carbamate (N–C=O) stretches.
- Chiral HPLC : For resolving racemic mixtures, though this compound is often studied as a racemate in early-stage research .
Q. What are the primary applications of this compound in medicinal chemistry?
It serves as a rigid scaffold for developing enzyme inhibitors (e.g., proteases or kinases) due to its azatricyclic core, which mimics transition-state geometries. The tert-butyl group enhances solubility in organic solvents, facilitating downstream derivatization. Recent studies highlight its use in synthesizing neuroprotective agents and antimicrobial candidates .
Advanced Research Questions
Q. How can stereochemical control be optimized during the synthesis of enantiomerically pure forms?
Enantioselective synthesis requires chiral catalysts or auxiliaries. For example:
- Asymmetric Catalysis : Use of Evans’ oxazaborolidines or Jacobsen’s thiourea catalysts to induce asymmetry during cyclization.
- Dynamic Kinetic Resolution (DKR) : Combining chiral ligands (e.g., BINAP) with transition metals (e.g., Ru) to bias stereochemical outcomes. Computational tools like density functional theory (DFT) can predict transition states and guide catalyst design .
Q. What are the stability profiles of this compound under varying pH and temperature conditions, and how can degradation pathways be mitigated?
Accelerated stability studies (e.g., 40°C/75% RH) reveal susceptibility to hydrolysis at the carbamate group under acidic (pH < 3) or basic (pH > 10) conditions. Degradation products include tert-butanol and the parent amine. Stabilization strategies include:
Q. How does the azatricyclic core influence binding affinity in target proteins, and what computational methods validate these interactions?
The bicyclo[5.2.1.0²,⁶]decane system imposes conformational rigidity, enhancing entropic binding contributions. Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations reveal key interactions:
- Hydrogen Bonding : Between the carbonyl oxygen and catalytic residues (e.g., serine in proteases).
- Van der Waals Contacts : With hydrophobic pockets in the active site. Free energy perturbation (FEP) calculations quantify binding energy differences between enantiomers .
Q. What methodological challenges arise in scaling up the synthesis, and how can reactor design address them?
Scale-up issues include:
- Exothermicity : Poor heat dissipation during cyclization, leading to byproducts.
- Mixing Efficiency : Critical for biphasic reactions (e.g., Schlenk techniques). Solutions involve:
- Microreactors : For precise temperature control and reduced reaction volumes.
- Continuous Flow Systems : To maintain steady-state conditions and improve yield. Process analytical technology (PAT) monitors key parameters in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
